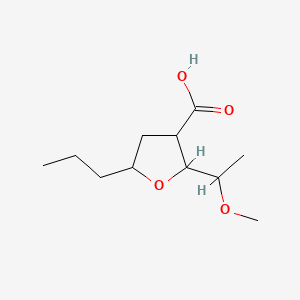
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid is an organic compound that belongs to the oxolane family. Oxolanes are five-membered cyclic ethers, and this particular compound features a methoxyethyl group and a propyl group attached to the oxolane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy acid, in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents such as methanol or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The methoxyethyl and propyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methoxyethyl)-5-methyloxolane-3-carboxylic acid
- 2-(1-Methoxyethyl)-5-ethyloxolane-3-carboxylic acid
- 2-(1-Methoxyethyl)-5-butyl-oxolane-3-carboxylic acid
Uniqueness
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid is unique due to its specific functional groups and structural configuration. The presence of the methoxyethyl and propyl groups imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(1-methoxyethyl)-5-propyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H20O4/c1-4-5-8-6-9(11(12)13)10(15-8)7(2)14-3/h7-10H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
HPMUPZHJLMUMGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C(O1)C(C)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















